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An In-depth Technical Guide on the Theoretical Electronic Structure of Bi and Sb Semimetals

Executive Summary
Bismuth (Bi) and Antimony (Sb) are Group V semimetals that have long been subjects of

intense scientific scrutiny due to their unique electronic properties. Crystallizing in a

rhombohedral A7 structure, they are characterized by a small overlap between their valence

and conduction bands, leading to low carrier concentrations and highly anisotropic Fermi

surfaces.[1][2] This subtle band overlap makes them a fascinating intermediate state between

metals and semiconductors. The advent of topological materials has reignited interest in Bi and

Sb, as their strong spin-orbit coupling gives rise to non-trivial electronic states. Notably, the

alloy of bismuth and antimony (Bi₁₋ₓSbₓ) was the first experimentally confirmed three-

dimensional (3D) topological insulator.[1][3] This guide provides a detailed overview of the

theoretical frameworks used to describe their electronic structure, their key electronic

properties, the experimental techniques used for verification, and their foundational role in the

field of topological physics.

Crystal and Electronic Structure Fundamentals
Both Bismuth and Antimony crystallize in the rhombohedral A7 structure, which can be viewed

as a distorted simple cubic lattice.[1] This structure consists of two interpenetrating face-

centered cubic sublattices. The semimetallic character of Bi and Sb arises from a slight overlap

between the valence band maximum, located at the T-point of the Brillouin zone, and the

conduction band minimum, located at the L-points.[4][5] This results in an equal number of free
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electrons and holes, albeit in small quantities.[2] Key properties like high carrier mobilities and

small effective masses are direct consequences of this electronic configuration.[2]

Theoretical Frameworks for Electronic Structure
Calculation
Understanding the electronic properties of Bi and Sb requires sophisticated theoretical models

that can accurately account for their complex band structures and the significant effects of spin-

orbit coupling (SOC).

Density Functional Theory (DFT)
Density Functional Theory (DFT) is a first-principles computational method used to investigate

the electronic structure of materials.[5][6] It solves the quantum mechanical problem by

mapping the many-body problem onto a system of non-interacting electrons moving in an

effective potential. Self-consistent calculations are performed until the electron density

converges. For Bi and Sb, approximations like the Generalized Gradient Approximation (GGA)

are commonly employed for the exchange-correlation potential.[6][7]
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A simplified workflow for DFT calculations of electronic structure.
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Tight-Binding (TB) Models
Tight-binding models offer a computationally less intensive, semi-empirical approach.[8] This

method constructs a Hamiltonian using a basis of atomic-like orbitals and considers the

interactions (hopping parameters) between neighboring atoms. For Bi and Sb, it is crucial to

include interactions up to third-nearest neighbors and to incorporate spin-orbit coupling to

accurately reproduce the features near the Fermi surface, such as effective masses and the

shape of Fermi pockets.[2][8]
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Logical relationship in a tight-binding model for band structure.

Topological Properties and the Bi₁₋ₓSbₓ Alloy
The strong spin-orbit coupling in Bi and Sb is a prerequisite for the emergence of topologically

non-trivial electronic phases. The topological nature of a material is characterized by Z₂

topological invariants.[1]
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Bismuth (Bi): Most theoretical studies classify pure bismuth as a topologically trivial

semimetal, with Z₂ invariants of (0;000).[1][9] However, some recent high-resolution ARPES

experiments have suggested the presence of topological surface states, challenging this

classification.[1]

Antimony (Sb): In contrast, antimony is theoretically identified as a topological semimetal,

belonging to the same topological class as 3D topological insulators with Z₂ invariants of

(1;111).[1][9] The key difference from Bi is an inversion of bands at the L-point of the Brillouin

zone.[9]

The alloy Bi₁₋ₓSbₓ famously demonstrates a quantum phase transition. As the concentration of

Sb (x) increases, the electronic structure evolves from the trivial semimetal phase of Bi to a

topological insulator phase (for 0.07 < x < 0.22), and finally to the topological semimetal phase

of Sb.[3][10] This transition is driven by the closing and reopening of the band gap at the L-

point with an inverted ordering.

Topological phase transition in the Bi₁₋ₓSbₓ alloy system.

Experimental Protocols: Angle-Resolved
Photoemission Spectroscopy (ARPES)
ARPES is the most direct experimental technique for probing the electronic band structure of

crystalline solids. It has been instrumental in studying Bi, Sb, and their alloys.[1][11]

Principle: The technique is based on the photoelectric effect. A sample in an ultra-high vacuum

(UHV) is illuminated with high-energy photons (typically UV or X-rays), causing electrons to be

ejected. By measuring the kinetic energy and the emission angle of these photoelectrons, one

can directly map the energy and momentum of the electrons within the material, effectively

visualizing the band structure.[12][13]

Methodology:

Sample Preparation: A single crystal of the material is mounted in a UHV chamber. To obtain

a clean, atomically flat surface, the sample is cleaved in-situ.[12]

Photoexcitation: The sample is irradiated with a monochromatic photon beam from a

synchrotron or a UV lamp.
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Electron Detection: A hemispherical electron analyzer measures the kinetic energy (Eₖᵢₙ) and

emission angles (θ, φ) of the emitted photoelectrons.

Data Analysis: The binding energy (E₈) and the in-plane crystal momentum (k∥) of the

electron are calculated using the following relations:

E₈ = hν - ϕ - Eₖᵢₙ (where hν is photon energy, ϕ is work function)

k∥ = (1/ħ) * √(2mₑEₖᵢₙ) * sin(θ)

Band Mapping: By collecting data over a range of angles, a 2D map of E₈ versus k∥ is

constructed, which represents the experimental band structure.[11]
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A typical experimental workflow for an ARPES measurement.
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Data Presentation
The following tables summarize key quantitative data for Bismuth and Antimony.

Table 1: Crystal and Structural Parameters

Parameter Bismuth (Bi) Antimony (Sb) Source

Crystal Structure Rhombohedral (A7) Rhombohedral (A7) [1]

Space Group R-3m R-3m [7]

Lattice Parameter (a) 4.746 Å 4.507 Å [2][6]

| Rhombohedral Angle (α) | 57.35° | 57.10° |[2] |

Table 2: Key Electronic Structure Parameters

Parameter Bismuth (Bi) Antimony (Sb) Source

Band Overlap
Energy

~38 meV ~180 meV [2][14]

Direct Band Gap at L-

point
~15 meV ~100 meV [2]

Carrier Density ~3 x 10¹⁷ cm⁻³ ~5.5 x 10¹⁹ cm⁻³ [15]

| Z₂ Topological Invariant | (0;000) (Trivial) | (1;111) (Non-trivial) |[9] |

Table 3: Carrier Effective Masses (in units of free electron mass, mₑ)
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Carrier Type
Mass
Component

Bismuth (Bi) Antimony (Sb) Source

Holes (T-point) m₁ (trigonal) 0.067 - [16]

m₃ (binary) 0.612 - [16]

Electrons (L-

point)

m₁ (along

ellipsoid)
0.0015 - [16]

m₂ (transverse) 0.198 - [16]

m₃ (transverse) 0.0021 - [16]

Note: Effective mass data for Sb is less consistently reported in the provided context but

follows similar high anisotropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. files01.core.ac.uk [files01.core.ac.uk]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. unix12.fzu.cz [unix12.fzu.cz]

6. Study of Structural and Electronic Properties of Antimony and Bismuth
[elibrary.tucl.edu.np]

7. arxiv.org [arxiv.org]

8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

9. arxiv.org [arxiv.org]

10. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.researchgate.net/figure/A-sketch-of-the-band-structure-of-bismuth-three-electron-pockets-and-a-central-hole_fig1_50809094
https://www.researchgate.net/figure/A-sketch-of-the-band-structure-of-bismuth-three-electron-pockets-and-a-central-hole_fig1_50809094
https://www.researchgate.net/figure/A-sketch-of-the-band-structure-of-bismuth-three-electron-pockets-and-a-central-hole_fig1_50809094
https://www.researchgate.net/figure/A-sketch-of-the-band-structure-of-bismuth-three-electron-pockets-and-a-central-hole_fig1_50809094
https://www.researchgate.net/figure/A-sketch-of-the-band-structure-of-bismuth-three-electron-pockets-and-a-central-hole_fig1_50809094
https://www.benchchem.com/product/b082841?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4352/9/10/510
https://files01.core.ac.uk/download/pdf/79646469.pdf
https://www.researchgate.net/publication/324764430_Topological_Weyl_semimetals_in_Bi_1_-_x_Sb_x_alloys
https://www.researchgate.net/figure/Band-diagram-of-Bi-1-x-Sb-x-alloys-as-a-function-of-Sb-concentration-at-ambient_fig1_237557282
http://unix12.fzu.cz/~vybornyk/physics/publ-download/suppapa/bia-paper.pdf
https://elibrary.tucl.edu.np/items/77d3e5bf-2ee0-48bf-8f4f-b6a203ee4ff4
https://elibrary.tucl.edu.np/items/77d3e5bf-2ee0-48bf-8f4f-b6a203ee4ff4
https://arxiv.org/pdf/2206.10149
https://oaktrust.library.tamu.edu/items/12e9f231-23ab-4ca8-bc6a-2f0778faa9f0
https://arxiv.org/pdf/0804.2664
https://www.researchgate.net/publication/235517295_Topological_metal_at_the_surface_of_an_ultrathin_Bi_1-_x_Sb_x_alloy_film
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. bitsavers.informatik.uni-stuttgart.de [bitsavers.informatik.uni-stuttgart.de]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [theoretical electronic structure of Bi and Sb
semimetals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082841#theoretical-electronic-structure-of-bi-and-sb-
semimetals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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